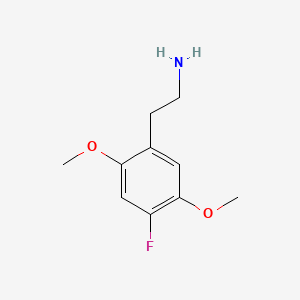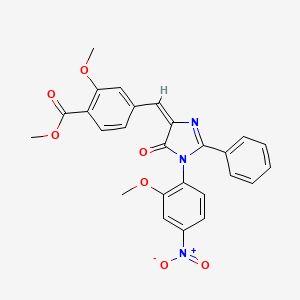
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide is a complex organic compound with a unique structure that combines benzimidazole and azo functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide typically involves multiple steps. The starting materials often include benzimidazole derivatives and azo compounds. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper salts. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures in place. The use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe or marker due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its azo functionality.
Mécanisme D'action
The mechanism of action of N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety may interact with enzymes or receptors, while the azo group can participate in redox reactions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide: A simpler analog with similar benzimidazole functionality.
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)naphthalene-2-carboxamide: A more complex analog with additional naphthalene and carboxamide functionalities.
Uniqueness
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide is unique due to its combination of benzimidazole and azo functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
94159-58-7 |
|---|---|
Formule moléculaire |
C20H22N6O7S |
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
2-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C20H22N6O7S/c1-10(27)18(19(28)22-11-5-6-12-13(7-11)24-20(29)23-12)26-25-14-8-16(33-4)17(9-15(14)32-3)34(30,31)21-2/h5-9,18,21H,1-4H3,(H,22,28)(H2,23,24,29) |
Clé InChI |
QLRPZDUQWSZBDX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC(=C(C=C3OC)S(=O)(=O)NC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


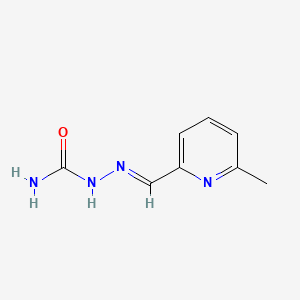

![2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid](/img/structure/B12726813.png)
![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)
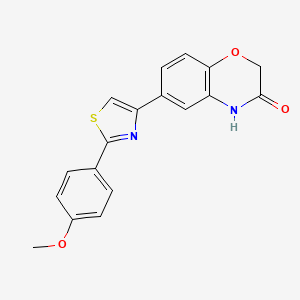

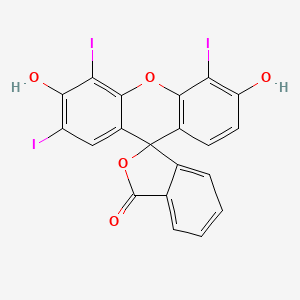
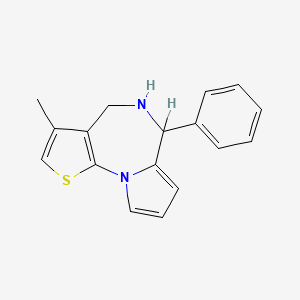

![ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12726858.png)

